Benzyl 3-(chloromethyl)piperidine-1-carboxylate Benzyl 3-(chloromethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461677
InChI: InChI=1S/C14H18ClNO2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2
SMILES: C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCl
Molecular Formula: C14H18ClNO2
Molecular Weight: 267.75 g/mol

Benzyl 3-(chloromethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13461677

Molecular Formula: C14H18ClNO2

Molecular Weight: 267.75 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-(chloromethyl)piperidine-1-carboxylate -

Specification

Molecular Formula C14H18ClNO2
Molecular Weight 267.75 g/mol
IUPAC Name benzyl 3-(chloromethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C14H18ClNO2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2
Standard InChI Key ABGTXDVLMZYJHR-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCl
Canonical SMILES C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCl

Introduction

Structural and Physicochemical Properties

The compound’s piperidine core is substituted at the 3-position with a chloromethyl group (CH2Cl-\text{CH}_2\text{Cl}) and at the 1-position with a benzyl carboxylate moiety. Key physicochemical properties include:

PropertyValue
Molecular FormulaC14H18ClNO2\text{C}_{14}\text{H}_{18}\text{ClNO}_2
Molecular Weight267.75 g/mol
IUPAC NameBenzyl 3-(chloromethyl)piperidine-1-carboxylate
SMILESC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCl\text{C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCl}
Boiling PointNot explicitly reported
SolubilitySoluble in polar aprotic solvents (e.g., DCM, DMF)

The chloromethyl group confers electrophilic reactivity, enabling nucleophilic substitution reactions, while the Cbz group acts as a protective moiety for amines .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves the conversion of piperidine-3-carboxylic acid derivatives. A common method includes:

  • Carboxylic Acid Activation: Reacting 1-(benzyloxycarbonyl)piperidine-3-carboxylic acid with thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride ((COCl)2(\text{COCl})_2) in dichloromethane (DCM) at 0–20°C .

    R-COOH+SOCl2R-COCl+SO2+HCl\text{R-COOH} + \text{SOCl}_2 \rightarrow \text{R-COCl} + \text{SO}_2 + \text{HCl}

    This step yields the acyl chloride intermediate.

  • Chloromethylation: Subsequent treatment with chloromethylating agents introduces the CH2Cl-\text{CH}_2\text{Cl} group.

Example Protocol :

  • Reactants: 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid (1.05 g, 4 mmol), thionyl chloride (0.573 g, 4.81 mmol).

  • Conditions: Anhydrous DCM, 0°C to room temperature, overnight reaction.

  • Yield: Crude product used directly in further reactions.

Key Chemical Reactions

The chloromethyl group participates in:

  • Nucleophilic Substitution: Reacts with amines, azides, or thiols to form secondary amines, azides, or sulfides.

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the ester to an alcohol.

  • Oxidation: Forms carbonyl derivatives under strong oxidizing conditions.

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

The compound is a precursor for bioactive molecules:

  • Anticancer Agents: Piperidine derivatives exhibit cytotoxicity via kinase inhibition.

  • Neurological Therapeutics: Structural analogs target σ-receptors and monoamine transporters .

Case Study: Antibiotic Development

In a 2024 study, benzyl 3-(chloromethyl)piperidine-1-carboxylate was alkylated with ethyl 4-bromobutyrate to produce a pyrrolidine derivative with enhanced antibacterial activity .

AspectDetails
Hazard ClassificationIrritant (skin/eyes), harmful if inhaled
StorageAmber vials at –20°C under inert gas (N₂/Ar) to prevent decomposition
Handling PrecautionsUse PPE (nitrile gloves, goggles), conduct reactions in fume hoods

Comparative Analysis with Analogues

CompoundReactivityApplications
Benzyl 4-(iodomethyl)piperidine-1-carboxylateHigher reactivity in SN2 reactionsRadiolabeling probes
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylateLower electrophilicityProdrug synthesis

The chloromethyl derivative’s balance of reactivity and stability makes it preferable for controlled synthetic modifications.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): Key signals include δ 1.7–2.8 ppm (piperidine protons), δ 5.1–5.2 ppm (benzyl CH2-\text{CH}_2-), and δ 3.5–4.0 ppm (CH2Cl-\text{CH}_2\text{Cl}) .

  • HRMS: Molecular ion peak at m/z=267.75m/z = 267.75 [M+H]⁺.

Recent Advances and Future Directions

Recent studies (2024–2025) focus on:

  • Catalytic Asymmetric Synthesis: Nickel-catalyzed cross-couplings to access chiral piperidines .

  • Bioconjugation: Developing antibody-drug conjugates (ADCs) using chloromethyl-based linkers .

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